REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][C:14](CCCO)=[CH:13][CH:12]=1.[CH2:21](N(CC)CC)C>ClCCl>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1[CH2:21][CH2:2][CH:1]=[O:5]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −60° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |